molecular formula C5H9F2N B1654690 Rel-(3R,5S)-3,5-difluoropiperidine CAS No. 259110-62-8

Rel-(3R,5S)-3,5-difluoropiperidine

Cat. No.: B1654690
CAS No.: 259110-62-8
M. Wt: 121.13
InChI Key: FXAZVBOIOYBLII-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3R,5S)-3,5-Difluoropiperidine hydrochloride ( 259110-60-6) is a fluorinated piperidine derivative of high interest in scientific research and drug discovery. This compound serves as a critically valuable synthetic intermediate and building block for the design of novel therapeutic agents. Its defining feature is the 1,3-diaxial arrangement of fluorine atoms on the piperidine ring, which is stabilized by a charge-dipole interaction and confers significant conformational rigidity . This stereochemically defined structure is crucial for optimizing receptor binding and improving the metabolic stability of drug candidates. In medicinal chemistry, this scaffold has proven instrumental in the development of potent inhibitors and degraders of oncogenic proteins. Specifically, it is a key structural component in advanced molecular glue-type degraders of the B-cell lymphoma 6 (BCL6) protein, a validated therapeutic target for diffuse large B-cell lymphoma (DLBCL) . Incorporating this difluoropiperidine moiety has been shown to enable the sustained depletion of BCL6 in lymphoma models, highlighting its central role in creating effective chemical probes and potential therapeutics . The unique properties of the compound also enhance the pharmacokinetic profile of lead molecules, including reduced basicity, which can be favorable for central nervous system (CNS) targeting . The synthesis of this compound is achieved via a highly diastereoselective rhodium-catalyzed dearomatization-hydrogenation process, ensuring high stereochemical purity and making it a reliable and scalable building block for research . Safety Notice: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for proper handling and hazard information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

259110-62-8

Molecular Formula

C5H9F2N

Molecular Weight

121.13

IUPAC Name

(3S,5R)-3,5-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2/t4-,5+

InChI Key

FXAZVBOIOYBLII-SYDPRGILSA-N

SMILES

C1C(CNCC1F)F

Isomeric SMILES

C1[C@H](CNC[C@H]1F)F

Canonical SMILES

C1C(CNCC1F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Rel-(3R,5S)-3,5-difluoropiperidine serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases. Its fluorinated structure enhances metabolic stability and bioavailability, making it an attractive candidate for drug design. The compound's ability to modulate interactions with neurotransmitter receptors or enzymes suggests potential therapeutic applications in treating neurological disorders and other diseases .

Case Study: BCL6 Degraders
In research focused on BCL6, an oncogenic driver in lymphoid malignancies, derivatives of rel-(3R,5S)-3,5-difluoropiperidine were optimized for improved binding affinity and pharmacokinetics. Modifications to the piperidine structure led to compounds that demonstrated enhanced degradation of BCL6 in vivo, highlighting the importance of fluorination in drug efficacy .

Chemical Synthesis

Synthetic Intermediates:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique fluorine substituents allow for selective reactions that can lead to diverse chemical products. The diastereoselective synthesis methods developed for these fluorinated piperidines facilitate their incorporation into various chemical frameworks .

Data Table: Synthetic Applications

Application AreaDescription
Pharmaceutical SynthesisBuilding block for CNS-targeting drugs
Organic ChemistryIntermediate for complex molecule synthesis
AgrochemicalsDevelopment of new pesticides and herbicides
Materials ScienceCreation of polymers with tailored properties

Biological Studies

Investigating Biological Activity:
Research indicates that rel-(3R,5S)-3,5-difluoropiperidine can influence biological pathways through its interactions with specific receptors or enzymes. Studies have shown that its structural characteristics enhance lipophilicity and metabolic stability, which are crucial for effective biological activity.

Case Study: Fluorine Substitution Effects
Investigations into the effects of fluorine substitution on biological activity have revealed that compounds like rel-(3R,5S)-3,5-difluoropiperidine exhibit altered pharmacological profiles compared to their non-fluorinated analogs. This has implications for drug design strategies aimed at optimizing both efficacy and safety profiles .

Industrial Applications

Materials Science:
In addition to its pharmaceutical applications, rel-(3R,5S)-3,5-difluoropiperidine is explored in materials science for developing new polymers and coatings. The incorporation of fluorinated compounds often results in materials with enhanced chemical resistance and stability under various environmental conditions .

Comparison with Similar Compounds

Rel-(3R,5S)-3,5-Dimethylpiperidine (CAS 14446-75-4)

Structural Differences :

  • Substituents : Methyl groups at positions 3 and 5 instead of fluorine.
  • Molecular Weight : 113.20 vs. ~121.13 (estimated for free base difluoropiperidine).
  • Electron Effects : Methyl groups are electron-donating, raising the amine’s pKa (~8.28 predicted for dimethylpiperidine ), whereas fluorine’s electron-withdrawing nature lowers the pKa in difluoropiperidine, increasing acidity.
  • Applications : Dimethyl derivatives are less polar and more lipophilic, favoring blood-brain barrier penetration, while difluorinated analogs are preferred for metabolic stability and solubility in polar media .
Property Rel-(3R,5S)-3,5-Dimethylpiperidine Rel-(3R,5S)-3,5-Difluoropiperidine (Est.)
Molecular Formula C₇H₁₅N C₅H₉F₂N
Molecular Weight 113.20 ~121.13
pKa (Predicted) 8.28 ~7.5–8.0 (inferred from analogs)
Key Functional Groups Methyl Fluorine

cis-3,5-Dimethyl-4,4-Difluoropiperidine (CAS 2059963-66-3)

Structural Differences :

  • Fluorine Position : Fluorines at 4,4 positions (geminal) vs. 3,5 positions in the target compound.
  • Physicochemical Properties :
    • Molecular Weight : 149.18 (higher due to additional methyl groups).
    • Boiling Point : Predicted 146.4°C vs. lower for 3,5-difluoropiperidine (due to reduced molecular weight).
    • Density : 1.02 g/cm³ (predicted) .
Property cis-3,5-Dimethyl-4,4-Difluoropiperidine Rel-(3R,5S)-3,5-Difluoropiperidine (Est.)
Molecular Formula C₇H₁₃F₂N C₅H₉F₂N
Molecular Weight 149.18 ~121.13
Boiling Point 146.4°C (predicted) ~120–130°C (inferred)
Fluorine Position 4,4 (geminal) 3,5 (vicinal)

Rel-(3R,5R)-3,5-Difluoropiperidine Hydrochloride (CAS 259110-61-7)

Stereochemical Differences :

  • The (3R,5R) vs. (3R,5S) configuration alters spatial arrangement, impacting interactions with chiral biological targets (e.g., enzymes, receptors).
  • Physicochemical Properties :
    • Molecular Weight : 157.59 (hydrochloride salt) vs. ~121.13 (free base).
    • Solubility : Hydrochloride salts exhibit higher aqueous solubility than free bases, critical for formulation .
Property Rel-(3R,5R)-3,5-Difluoropiperidine HCl Rel-(3R,5S)-3,5-Difluoropiperidine (Est.)
Molecular Formula C₅H₁₀ClF₂N C₅H₉F₂N
Molecular Weight 157.59 ~121.13
Solubility High (salt form) Moderate (free base)
Stereochemical Impact Alters binding affinity Distinct spatial interactions

(2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS 148687-76-7)

Structural Complexity :

  • Substituents : Trifluoromethyl and phenyl groups increase lipophilicity (logP) and molecular weight (403.36) compared to the simpler difluoropiperidine.
  • Applications : Such derivatives are used in high-affinity receptor ligands but face challenges in synthetic accessibility and pharmacokinetics .
Property Complex Trifluoromethyl Derivative Rel-(3R,5S)-3,5-Difluoropiperidine (Est.)
Molecular Weight 403.36 ~121.13
Key Features High lipophilicity Balanced polarity
Synthetic Accessibility Low High

Key Research Findings and Implications

Stereochemistry Matters : The (3R,5S) configuration offers distinct binding modes compared to (3R,5R) isomers, critical for optimizing drug-receptor interactions .

Fluorine vs. Methyl : Fluorination reduces basicity and enhances metabolic stability, while methyl groups improve lipophilicity .

Salt Forms : Hydrochloride salts (e.g., CAS 259110-60-6) improve solubility but require careful handling due to hazards (H302, H315 warnings) .

Preparation Methods

Reaction Sequence

  • 1,4-Addition : Ethyl bromodifluoroacetate reacts with a substituted acrylonitrile in the presence of copper powder, introducing difluoromethyl groups at the β-position.
  • Borane Reduction : The nitrile group is reduced to an amine using borane (BH₃), forming a primary amine intermediate.
  • Lactamization : Cyclization under acidic conditions generates a lactam intermediate, which is subsequently reduced to the piperidine scaffold using lithium aluminum hydride (LiAlH₄).

Although this method primarily yields 3,3-difluoropiperidines, adjusting the starting acrylonitrile substituents could enable access to 3,5-difluoro variants. However, stereocontrol at the 3- and 5-positions remains a challenge, necessitating further optimization.

Comparative Analysis of Synthetic Methods

The table below summarizes the key features of each preparation route:

Method Starting Material Key Reagents Conditions Diastereoselectivity Yield Reference
Glorius Diastereoselective Boc-protected piperidine Selectfluor®, TFA Room temperature >90% cis 60–75%
1,4-Addition/Lactamization Substituted acrylonitrile Cu, BH₃, LiAlH₄ Reflux, acidic medium Not reported 40–50%
Hydrogenation/SNAr Chlorinated nitroarene KF, Pd/C, H₂ 180°C, 10–60 bar Low 30–40%

The Glorius method outperforms others in stereochemical control and scalability, making it the preferred industrial route. The 1,4-addition approach, while versatile, requires further refinement to achieve comparable selectivity.

Q & A

Q. How can the PICOT framework structure preclinical research on Rel-(3R,5S)-3,5-difluoropiperidine’s therapeutic potential?

  • Example :
  • Population : In vitro models of neurodegenerative disease.
  • Intervention : 10 µM Rel-(3R,5S)-3,5-difluoropiperidine.
  • Comparison : Non-fluorinated piperidine control.
  • Outcome : Reduction in tau protein aggregation (quantified via thioflavin-T assay).
  • Time : 72-hour incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.